Cobalt(2+);5,10,15,20-tetraphenyl-21,23-dihydroporphyrin

Descripción

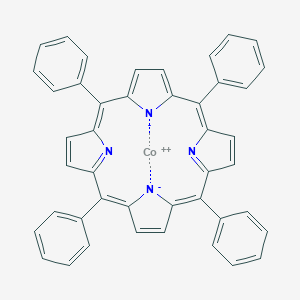

5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II) (CoTPP) is a metalloporphyrin complex characterized by a cobalt(II) ion coordinated to the tetraphenylporphyrin (TPP) macrocycle. Its molecular formula is C₄₄H₂₈CoN₄, with a molecular weight of 646.69 g/mol. The compound exhibits a planar porphyrin core with four phenyl substituents at the meso positions, conferring steric bulk and influencing its electronic properties. CoTPP is synthesized via metallation of the free-base porphyrin (H₂TPP) with cobalt salts under controlled conditions .

CoTPP is widely studied for its catalytic and electrochemical applications, including CO₂ reduction , Mg-O₂ battery systems , and functionalization of nanomaterials . Its redox activity stems from the Co²⁺/Co³⁺ couple, which enables electron transfer in catalytic cycles. The phenyl groups enhance solubility in organic solvents but may hinder interfacial electron transfer compared to unsubstituted analogs .

Propiedades

Número CAS |

14172-90-8 |

|---|---|

Fórmula molecular |

C44H30CoN4+2 |

Peso molecular |

673.7 g/mol |

Nombre IUPAC |

cobalt(2+);5,10,15,20-tetraphenyl-21,23-dihydroporphyrin |

InChI |

InChI=1S/C44H30N4.Co/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28,45,48H;/q;+2 |

Clave InChI |

OEWIYYALAUABQQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3.[Co+2] |

Pictogramas |

Health Hazard |

Origen del producto |

United States |

Métodos De Preparación

Ligand Synthesis: Formation of 5,10,15,20-Tetraphenylporphyrin (H₂TPP)

The free-base porphyrin ligand, H₂TPP, is synthesized via the Adler-Longo method, involving the condensation of pyrrole and benzaldehyde in refluxing propionic acid. A representative procedure involves dissolving benzaldehyde (7.3 g, 0.069 mol) and pyrrole (4.7 g, 0.07 mol) in propionic acid (200 mL) under reflux for 1 hour. After cooling, the product is filtered, washed with ethanol and water, and purified via column chromatography, yielding ~26% H₂TPP.

Cobalt Insertion into H₂TPP

Metalation of H₂TPP with cobalt salts is typically performed in high-boiling solvents. Two prominent approaches are documented:

Cobalt Chloride Method

H₂TPP (615 mg, 1.0 mmol) and CoCl₂·6H₂O (2.5 g, 10.5 mmol) are refluxed in N,N-dimethylformamide (DMF, 100 mL) for 1 hour. The mixture is cooled, diluted with water (100 mL), and filtered to isolate a dark brown solid. Purification via recrystallization from chloroform/heptane yields CoTPP with a purity >97%.

Acetate-Assisted Metalation

A modified procedure employs sodium acetate (0.30 g, 3.6 mmol) and cobalt acetate in chlorobenzene/DMF (75:50 mL) under reflux at 150°C overnight. A Soxhlet extractor filled with K₂CO₃ is used to remove acetic acid byproducts, enhancing reaction efficiency. Post-reaction, the product is washed with sodium bicarbonate and recrystallized, achieving a 93% yield.

Key Data:

| Parameter | Cobalt Chloride Method | Acetate-Assisted Method |

|---|---|---|

| Solvent | DMF | Chlorobenzene/DMF |

| Temperature | Reflux (~150°C) | 150°C |

| Reaction Time | 1 hour | 12–24 hours |

| Yield | ~26% (overall) | 93% (metalation step) |

Mechanochemical Synthesis Using Co₂(CO)₈

A solvent-free alternative utilizes cobalt carbonyl (Co₂(CO)₈) as the metal source in a planetary ball mill. H₂TPP and Co₂(CO)₈ are ground with a base (e.g., K₂CO₃) and a grinding aid (e.g., NaCl) at 500 rpm for 30–60 minutes. This method avoids toxic solvents and reduces reaction times to <1 hour, though yields are substrate-dependent. For CoTPP, preliminary studies suggest ~85% conversion, validated by UV-Vis spectroscopy showing a Soret band shift from 418 nm (H₂TPP) to 412 nm (CoTPP).

Purification and Characterization

Purification Techniques

Analytical Validation

-

UV-Vis Spectroscopy: CoTPP exhibits a Soret band at 412–414 nm and Q-bands at 530–535 nm, distinct from H₂TPP’s four Q-bands.

-

Mass Spectrometry: MALDI-TOF confirms molecular ion peaks at m/z 671.65 (calc. for C₄₄H₂₈CoN₄).

-

EPR Spectroscopy: Paramagnetic Co(II) centers show characteristic signals at g ≈ 2.3–2.5.

Challenges and Optimization

Limitations of Traditional Methods

Análisis De Reacciones Químicas

Types of Reactions

5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cobalt(III) complexes.

Reduction: It can be reduced to cobalt(I) complexes.

Substitution: Ligands in the porphyrin ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

Oxidation: Cobalt(III) meso-tetraphenylporphine.

Reduction: Cobalt(I) meso-tetraphenylporphine.

Substitution: Various substituted porphyrin derivatives.

Aplicaciones Científicas De Investigación

Catalytic Applications

CoTPP has been extensively studied for its catalytic properties, particularly in organic synthesis and environmental chemistry.

Carbene Transfer Catalysis

Recent studies have demonstrated that CoTPP can act as a catalyst for carbene transfer reactions. The formation of disubstituted cobalt(III)-carbene radicals from CoTPP has been shown to facilitate the synthesis of various cyclic compounds. This process involves two interconnected catalytic cycles that utilize N-enolate-carbene radical intermediates, enhancing the efficiency of carbene transfer reactions .

Carbon Dioxide Reduction

CoTPP is also recognized for its ability to catalyze the electroreduction of carbon dioxide to carbon monoxide. When fixed on a glassy carbon electrode, CoTPP exhibited catalytic activity at potentials significantly more positive than other cobalt porphyrins. The turnover number for CO production exceeded , indicating its potential in mitigating CO2 emissions .

Electrochemical Applications

The electrochemical properties of CoTPP make it an essential component in various energy-related applications.

Dye-Sensitized Solar Cells (DSCs)

CoTPP has been utilized as a redox mediator in dye-sensitized solar cells (DSCs). The combination of CoTPP with organic sensitizers has led to improved efficiencies by optimizing the recombination and mass-transport processes within the solar cells. For instance, DSCs sensitized with triphenylamine-based dyes combined with CoTPP achieved overall conversion efficiencies of 6.7% under standard illumination conditions .

Electrocatalysis for Hydrogen Production

CoTPP complexes have shown promise in electrocatalytic hydrogen production. Studies indicate that these complexes can effectively facilitate hydrogen evolution reactions, making them candidates for renewable energy applications .

Materials Science Applications

In materials science, CoTPP is explored for its unique optical and electronic properties.

Photonic Devices

Due to its strong light absorption characteristics, CoTPP is being investigated for use in photonic devices. Its high molar extinction coefficient (minimum at nm) makes it suitable for applications requiring efficient light harvesting .

Nanomaterials

Research into the incorporation of CoTPP into nanostructured materials has revealed enhanced properties for sensors and electronic devices. The integration of CoTPP within nanomaterials can improve charge transfer efficiency and stability under operational conditions .

Case Studies

Mecanismo De Acción

The mechanism by which cobalt(II) meso-tetraphenylporphine exerts its effects involves the coordination of the cobalt ion with various substrates. This coordination facilitates electron transfer processes, making it an effective catalyst. The molecular targets include organic molecules and biological macromolecules, and the pathways involved often relate to redox reactions .

Comparación Con Compuestos Similares

Structural and Electronic Differences

Cobalt(II) Phthalocyanine (CoPc) :

- Structure : Phthalocyanines feature four isoindole units fused to a porphyrin-like macrocycle, lacking phenyl substituents. This planar structure allows closer contact between the Co²⁺ center and substrates (e.g., graphite surfaces), enhancing electron transfer efficiency .

- RHE), significantly lower than CoTPP (-530 mV), due to reduced steric hindrance and stronger π-π interactions with conductive surfaces .

Iron(III) Tetraphenylporphyrin Chloride [Fe(TPP)Cl] :

- Metal Center : Fe³⁺ in Fe(TPP)Cl enables distinct redox behavior, favoring oxidation reactions. In limonene sensors, Fe(TPP)Cl outperforms metal-free TPP due to its higher electrocatalytic activity .

- Applications : Fe(TPP)Cl is utilized in gas sensing for volatile organic compounds (VOCs), whereas CoTPP is preferred in energy storage systems .

Nickel(II) Tetraphenylporphyrin (NiTPP) :

- Catalytic Activity: NiTPP acts as a photosensitizer and catalyst in oxidation-reduction reactions but shows lower turnover frequencies than CoTPP in CO₂ reduction .

- Coordination Chemistry : NiTPP’s square-planar geometry limits axial ligand binding, unlike CoTPP, which can adopt octahedral coordination in the presence of solvents like pyridine .

Electrochemical Properties

Solubility and Stability

- Solubility : CoTPP is soluble in dichloromethane (DCM) and dimethylformamide (DMF) but insoluble in water. In contrast, sulfonated analogs like Mn(TPP)Cl exhibit aqueous solubility, enabling biomedical applications .

- Thermal Stability : CoTPP decomposes above 300°C, comparable to NiTPP but less stable than phthalocyanines, which withstand temperatures >400°C .

Actividad Biológica

5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II) (CoTPP) is a metalloporphyrin complex that has garnered attention in various fields due to its unique biological activities and potential applications in catalysis and medicine. This article explores the biological activity of CoTPP, focusing on its catalytic properties, interaction with biological systems, and implications for therapeutic applications.

Structure and Properties

CoTPP is characterized by a cobalt ion coordinated to a tetraphenylporphyrin ligand. The structure allows for significant electronic delocalization and redox activity, which are crucial for its biological functions.

Catalytic Activity

CoTPP has been shown to act as an effective catalyst in various chemical reactions. Notably, it facilitates carbene transfer reactions from iodonium ylides through radical mechanisms. This process involves the generation of cobalt(III)–carbene radicals that participate in cyclization and insertion reactions, which are essential for synthesizing complex organic molecules .

Table 1: Catalytic Applications of CoTPP

Biological Interactions

The interaction of CoTPP with biological systems has been investigated in several studies. Its redox properties allow it to influence cellular redox states and interact with reactive oxygen species (ROS), making it a candidate for anticancer therapies.

Case Study: Anticancer Activity

Research indicates that CoTPP can disrupt cellular redox homeostasis, which is often altered in cancer cells. By targeting redox systems such as glutathione and thioredoxin, CoTPP may enhance the cytotoxic effects against cancer cells .

Table 2: Biological Effects of CoTPP

| Biological Effect | Mechanism | Reference |

|---|---|---|

| Anticancer Activity | Disruption of redox balance | |

| Cytotoxicity | Induction of oxidative stress | |

| Enzyme Mimicry | Mimics metalloenzymes in catalysis |

The biological activity of CoTPP is primarily attributed to its ability to generate reactive intermediates that can interact with biomolecules. The formation of cobalt(III)–carbene radicals allows for the modification of substrates through radical pathways. This mechanism is especially relevant in the context of drug design and development.

Q & A

Basic: What synthetic methodologies are optimal for preparing 5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II)?

The synthesis typically involves two steps: (1) forming the free-base porphyrin (TPP) via the Adler method, where pyrrole and benzaldehyde react under reflux with propionic acid , and (2) metalation with cobalt(II) salts (e.g., CoCl₂) in dimethylformamide (DMF) or methanol under inert conditions. The reaction progress is monitored by UV-Vis spectroscopy, where the Soret band shifts from ~418 nm (free-base TPP) to ~410 nm (cobalt complex) upon metal insertion .

Basic: Which spectroscopic techniques are critical for characterizing cobalt(II) porphyrin complexes?

Key methods include:

- UV-Vis Spectroscopy : Identifies the Soret (~410 nm) and Q-bands (e.g., 530 nm), with shifts indicating metal coordination or axial ligand binding .

- X-ray Diffraction (XRD) : Resolves crystal structures, such as bond angles (e.g., 119.8°–120.2° for phenyl rings) and coordination geometry (square-planar vs. octahedral) .

- ¹H NMR : Detects diamagnetic shifts in free-base porphyrins; paramagnetic cobalt(II) complexes may require alternative techniques like EPR .

Advanced: How can computational methods elucidate the electronic structure of cobalt(II) porphyrins?

Density Functional Theory (DFT) calculations model the d-orbital splitting, spin states (low-spin vs. high-spin Co²⁺), and ligand-field effects. For example, axial ligand coordination (e.g., O₂, pyridine) alters the redox potential and catalytic activity. Studies comparing frontier molecular orbitals (HOMO/LUMO) of cobalt porphyrins with experimental cyclic voltammetry data validate computational models .

Advanced: What strategies resolve contradictions in reported catalytic activity data for cobalt porphyrins?

Discrepancies in catalytic efficiency (e.g., oxygen reduction reaction, ORR) may arise from:

- Axial Ligand Variability : Test under controlled ligand environments (e.g., pyridine vs. imidazole).

- Electrolyte Effects : Compare activity in acidic (HClO₄) vs. alkaline (KOH) media.

- Surface Adsorption : Use rotating disk electrode (RDE) studies to minimize diffusion limitations. Cross-referencing with spectroscopic data (e.g., in situ XAS) clarifies active-site structures .

Basic: What safety protocols are essential when handling cobalt(II) porphyrins?

Cobalt compounds are classified as potential carcinogens (IARC Group 2B). Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation of powders; store in airtight containers under inert gas. Dispose via hazardous waste protocols .

Advanced: How does axial ligand coordination influence the electrochemical properties of cobalt porphyrins?

Axial ligands (e.g., O₂, NO) modulate redox potentials and spin states. For example:

- Oxygen-Binding Studies : Use UV-Vis and EPR to monitor Co²⁺ → Co³⁺ transitions during O₂ activation.

- Supramolecular Assemblies : Incorporate pyridyl-functionalized porphyrins into metal-organic frameworks (MOFs) to study cooperative effects in electrocatalysis .

Advanced: How to design experiments assessing photocatalytic dye degradation using cobalt porphyrins?

Composite Preparation : Immobilize cobalt porphyrins on graphene or TiO₂ via π-π stacking or covalent grafting .

Activity Testing : Monitor methylene blue degradation under visible light using UV-Vis (λ = 664 nm).

Mechanistic Probes : Use scavengers (e.g., EDTA for holes, isopropanol for •OH radicals) to identify active species. Compare turnover frequencies (TOF) with metalloporphyrin analogs (e.g., Fe, Mn) .

Advanced: How to address discrepancies in reported fluorescence quenching efficiency of cobalt porphyrins?

Contradictions may stem from solvent polarity or aggregation effects. Methodological solutions:

- Solvent Screening : Test in polar (DMF) vs. non-polar (toluene) solvents.

- Dynamic Light Scattering (DLS) : Detect aggregates causing non-radiative decay.

- Time-Resolved Fluorescence : Distinguish static vs. dynamic quenching mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.